(6R,7S)-7-amino-3-formyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6R,7S)-7-amino-3-formyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 183383-87-1
VCID: VC0065982
InChI: InChI=1S/C9H10N2O4/c10-6-5-2-1-4(3-12)7(9(14)15)11(5)8(6)13/h3,5-6H,1-2,10H2,(H,14,15)/t5-,6+/m1/s1
SMILES: C1CC(=C(N2C1C(C2=O)N)C(=O)O)C=O
Molecular Formula: C9H10N2O4
Molecular Weight: 210.189

(6R,7S)-7-amino-3-formyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 183383-87-1

Cat. No.: VC0065982

Molecular Formula: C9H10N2O4

Molecular Weight: 210.189

* For research use only. Not for human or veterinary use.

(6R,7S)-7-amino-3-formyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 183383-87-1

Specification

CAS No. 183383-87-1
Molecular Formula C9H10N2O4
Molecular Weight 210.189
IUPAC Name (6R,7S)-7-amino-3-formyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C9H10N2O4/c10-6-5-2-1-4(3-12)7(9(14)15)11(5)8(6)13/h3,5-6H,1-2,10H2,(H,14,15)/t5-,6+/m1/s1
Standard InChI Key MZMWNFMHKLZDAF-RITPCOANSA-N
SMILES C1CC(=C(N2C1C(C2=O)N)C(=O)O)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator